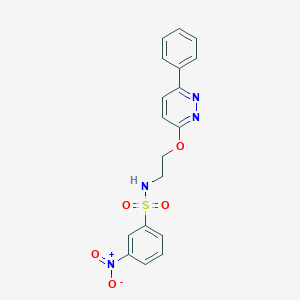
3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-(2-((6-phen
Wissenschaftliche Forschungsanwendungen
Structural Analysis
The structure of 3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide and similar compounds has been extensively studied. For instance, Główka, Olubek, and Olczak (1995) analyzed the structure of a related compound, noting the characteristic features of benzenesulfonamide derivatives and how the N-phenyl rings are twisted with respect to the benzene ring of the phenylsulfonamide group (Główka et al., 1995).
Synthesis and Characterization
Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and characterized them using various spectroscopic techniques, including FT-IR, 1H, and 13C NMR. These studies help in understanding the molecular geometry and chemical properties of such compounds (Demircioğlu et al., 2018).
Chemical Synthesis and Applications
Bouillon et al. (2008) reported the synthesis of 2H-indazoles 1-oxides and 2H-indazoles from similar benzenesulfonamide compounds, highlighting the importance of these compounds in chemical synthesis and potential pharmaceutical applications (Bouillon et al., 2008).
Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial activity of compounds derived from benzenesulfonamides, indicating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Crystal Structure and Hydrogen Bonding
Wzgarda-Raj et al. (2022) examined the crystal structure of cocrystals containing benzenesulfonamide derivatives, focusing on the hydrogen-bonding interactions, which are crucial for understanding the chemical and physical properties of these compounds (Wzgarda-Raj et al., 2022).
Eigenschaften
IUPAC Name |
3-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-22(24)15-7-4-8-16(13-15)28(25,26)19-11-12-27-18-10-9-17(20-21-18)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBQUMMZTBVOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
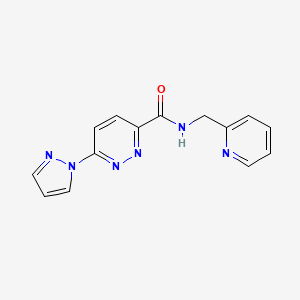
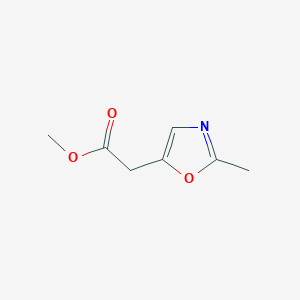
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2777958.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)
![1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2777960.png)
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)
![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)
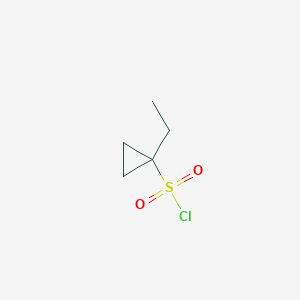
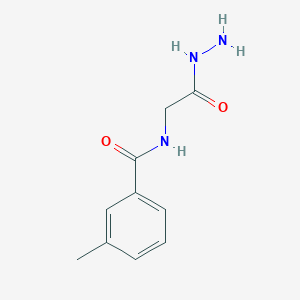
![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2777973.png)
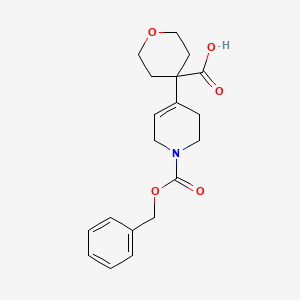

![1-(3-Chlorophenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2777978.png)
